![molecular formula C8H9ClN4 B2636348 (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine CAS No. 2411248-03-6](/img/structure/B2636348.png)
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine
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Overview
Description
“(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine” is a chemical compound with the molecular formula C7H7ClN4 . It is a derivative of pyrazolo[3,4-b]pyridine, a bicyclic heterocyclic compound .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine”, has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine” can be represented by the InChI code: 1S/C7H7ClN4/c1-12-7-4(6(9)11-12)2-3-5(8)10-7/h2-3H,1H3,(H2,9,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine” include a boiling point of 368.2°C at 760 mmHg .Scientific Research Applications
Fluorescent Molecules
This compound is a member of the pyrazolo[3,4-b]pyridine family, which has been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthetic Methodology
The compound’s synthetic access methodologies allow structural diversity . This makes it a valuable tool in the field of synthetic chemistry, where the creation of diverse molecular structures is crucial.
Chelating Agents
The presence of heteroatoms (B, N, O or S) in these compounds makes them potential chelating agents for ions . This could be useful in a variety of fields, including environmental science, medicine, and materials science.
Solubility in Green Solvents
These compounds have better solubility in green solvents . This property could make them useful in sustainable chemistry applications, where minimizing the environmental impact of chemical processes is a key goal.
Biological Activity
1H-Pyrazolo[3,4-b]pyridines have attracted great interest as purine analogs. They exhibited various biological activities, including anti-inflammatory, antiproliferative, antifungal, and many other activities .
Nucleophilic Substitution
The compound has been shown to undergo nucleophilic substitution with methylamine to produce a selectively 4-substituted product . This property could be useful in the synthesis of a wide range of other compounds.
Future Directions
properties
IUPAC Name |
(6-chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-13-8-6(4-11-13)2-5(3-10)7(9)12-8/h2,4H,3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCKQUQFLHUDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)CN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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